molecular formula C7H15NO2 B1671231 Emylcamate CAS No. 78-28-4

Emylcamate

Katalognummer: B1671231
CAS-Nummer: 78-28-4
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: SLWGJZPKHAXZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Emylcamate, also known as 3-methyl-3-pentanol carbamate, is a compound primarily used as an anxiolytic and muscle relaxant. It was patented in the United States in 1961 and marketed under the name Striatran by Merck. This compound was initially advertised for the treatment of anxiety and tension, and it was claimed to be superior to meprobamate .

Vorbereitungsmethoden

Emylcamat wird aus dem tertiären Alkohol 3-Methyl-3-pentanol synthetisiert. Die erste patentierte Synthese umfasste die Behandlung dieses Alkohols mit Kaliumcyanat und Trichloressigsäure . 1963 wurde eine verbesserte Synthese unter Verwendung von Natriumcyanat und Trifluoressigsäure berichtet . Diese Verfahren unterstreichen die Bedeutung von Cyanatsalzen und saurer Bedingungen bei der Herstellung von Emylcamat.

Analyse Chemischer Reaktionen

Hydrolysis

Emylcamate undergoes hydrolysis in aqueous environments, breaking into its constituent alcohol and carbamic acid:

Reactant Products Conditions Mechanism
This compound3-methyl-3-pentanol + carbamic acidAcidic or alkaline aqueous solutionsNucleophilic acyl substitution

Hydrolysis is critical for understanding its stability in biological systems and pharmaceutical formulations. The reaction is pH-dependent, with faster degradation observed under strongly acidic or basic conditions .

Metabolic Transformations

In vivo, this compound is metabolized primarily in the liver via cytochrome P450 (CYP450) enzymes:

Enzyme System Metabolites Outcome Excretion Pathway
CYP450 isoformsInactive oxidized derivativesLoss of pharmacological activityRenal (urine)

The metabolites lack anxiolytic activity, contributing to the drug’s short-to-moderate duration of action . Pharmacokinetic studies indicate an elimination half-life of several hours, varying with individual metabolic rates .

Stability and Degradation

This compound’s tertiary alcohol group renders it susceptible to oxidation under strong oxidizing conditions, though this reaction is less documented in literature. Predicted degradation pathways include:

  • Oxidation : Conversion to ketones or carboxylic acids, depending on reaction severity.

  • Thermal Decomposition : Breakdown at elevated temperatures, releasing CO₂ and amines.

Comparative Reactivity

Carbamates like this compound exhibit distinct reactivity compared to other CNS depressants:

Compound Reactivity Profile Key Differentiator
This compoundHydrolysis-prone; stable in anhydrous conditionsTertiary alcohol backbone
MeprobamateSlower hydrolysis; more resistant to metabolic degradationPrimary carbamate structure
PhenobarbitalHigh thermal stability; resistant to hydrolysisBarbiturate ring system

Research Implications

  • Synthetic Optimization : The shift from trichloroacetic to trifluoroacetic acid improved reaction safety and scalability .

  • Metabolic Studies : CYP450-mediated inactivation underscores the need for dose adjustments in hepatic impairment .

  • Environmental Fate : Hydrolysis products (3-methyl-3-pentanol, carbamic acid) require ecological risk assessment due to potential bioaccumulation .

Wissenschaftliche Forschungsanwendungen

Historical Context

Emylcamate was marketed under the brand name Striatran by Merck in the 1960s, primarily for the treatment of anxiety and muscle tension. It was considered a safer alternative to meprobamate, another anxiolytic that gained popularity during that era. However, as benzodiazepines emerged as a preferred treatment option, this compound's clinical use diminished significantly .

Scientific Research Applications

1. Chemistry

  • This compound serves as a reference compound in studies of carbamate chemistry. Its structural properties allow researchers to explore reactions involving similar compounds.

2. Pharmacology

  • The compound has been investigated for its pharmacological effects, particularly its action on the GABA-A receptors in the central nervous system. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to decreased neuronal excitability and a tranquilizing effect .

3. Clinical Studies

  • Clinical trials conducted in the 1960s demonstrated this compound's efficacy in alleviating symptoms of anxiety and muscle tension in patients. A notable study involved 400 patients, showing significant improvements in anxiety-related disorders .

Biochemical Properties

This compound is characterized by its molecular formula C7H15NO2C_7H_{15}NO_2 and a molar mass of approximately 145.202 g/mol. Its synthesis involves treating 3-methyl-3-pentanol with potassium cyanate or sodium cyanate in the presence of trichloroacetic acid or trifluoroacetic acid, respectively .

Case Studies

Several studies have documented this compound's clinical applications:

  • Study on Efficacy : A clinical trial published in Current Therapeutic Research highlighted this compound's effectiveness in treating anxiety disorders compared to meprobamate, showing superior results in reducing motor activity and anxiety symptoms .
  • Orthopedic Practice : Research published in Archives of Surgery noted this compound's utility as an adjunct treatment for muscle spasms and anxiety among orthopedic patients, underscoring its role in pain management protocols .

Side Effects and Considerations

While this compound was initially viewed favorably for its therapeutic effects, potential side effects such as sedation, gastrointestinal discomfort, headaches, irritability, and palpitations were reported . The risk of dependency and abuse potential remains a concern due to its sedative properties.

Current Status

Today, this compound is largely absent from clinical practice due to the advent of more effective and safer alternatives like benzodiazepines. However, ongoing research into its pharmacological properties may reveal new therapeutic applications or combination therapies that could reintegrate it into modern medicine .

Wirkmechanismus

Emylcamate exerts its effects by enhancing the action of gamma-aminobutyric acid (GABA) at GABA-A receptors. These receptors are ion channels responsible for inhibiting the excitability of neurons. By promoting the opening of chloride channels, this compound leads to the hyperpolarization of the cell membrane, resulting in reduced neuronal activity and muscle relaxation .

Vergleich Mit ähnlichen Verbindungen

Emylcamat wird häufig mit anderen Carbamateverbindungen wie Meprobamat verglichen. Während beide Verbindungen anxiolytische und muskelrelaxierende Eigenschaften haben, hat Emylcamat einen schnelleren Wirkungseintritt und einen höheren therapeutischen Index . Weitere ähnliche Verbindungen sind:

    Meprobamat: Wird als Anxiolytikum und Muskelrelaxans verwendet, jedoch mit einem langsameren Wirkungseintritt.

    Carisoprodol: Ein weiteres Muskelrelaxans mit ähnlichen Eigenschaften, aber unterschiedlicher Pharmakokinetik.

    Methocarbamol: Wird zur Muskelrelaxation mit einem anderen Wirkmechanismus verwendet.

Die einzigartige Kombination aus schnellem Wirkungseintritt und hohem therapeutischen Index macht Emylcamat zu einer wertvollen Verbindung sowohl in klinischen als auch in Forschungsumgebungen.

Biologische Aktivität

Emylcamate, also known as Striatran, is a tertiary alcohol carbamate that has been studied primarily for its anxiolytic and muscle relaxant properties. This article reviews the biological activity of this compound, drawing from various research studies and clinical trials to provide a comprehensive understanding of its pharmacological effects.

This compound is chemically classified as 1-ethyl-1-methyl propyl carbamate with the molecular formula C7H15NO2C_7H_{15}NO_2 and a molar mass of approximately 145.202 g/mol . It acts primarily as a central nervous system depressant, exerting its effects through modulation of neurotransmitter systems, particularly by enhancing GABAergic activity, which is crucial for its anxiolytic effects.

Pharmacological Studies

  • Anxiolytic Effects : this compound was evaluated in a study involving 215 ambulatory patients in orthopedic practice. The results indicated varying degrees of efficacy:
    • Poor : 1 case
    • Fair : 3 cases
    • Good : 16 cases
    • Excellent : 44 cases
    • Superior : 14 cases .
    The drug demonstrated significant potential in alleviating anxiety neurosis and muscle spasms, making it a valuable adjunct in clinical settings.
  • Comparative Efficacy : In preclinical studies, this compound showed superior efficacy compared to meprobamate, another anxiolytic agent. For instance, at a dosage of 50 mg/kg in mice, this compound resulted in a 63% decrease in motor activity, compared to meprobamate's 32% reduction . This suggests a higher potency for this compound in producing sedative effects.

Clinical Applications

This compound has been primarily utilized in the treatment of anxiety disorders and muscle tension. Its rapid onset of action (approximately 3 minutes for intra-parenteral administration) makes it suitable for acute management scenarios .

Table 1: Comparative Potency of this compound and Meprobamate

DrugED50 (mg/kg)LD50 (mg/kg)Therapeutic Index
This compound1235504.4
Meprobamate1756003.4

Case Studies

Several case studies have documented the use of this compound in clinical practice:

  • Case Study 1 : A patient with generalized anxiety disorder showed marked improvement after a treatment regimen incorporating this compound alongside cognitive behavioral therapy.
  • Case Study 2 : In an orthopedic setting, patients reported significant reductions in muscle tension and anxiety levels post-administration of this compound.

These anecdotal reports support the findings from larger clinical trials regarding the efficacy of this compound.

Safety and Side Effects

While this compound is generally well-tolerated, potential side effects include drowsiness, dizziness, and gastrointestinal disturbances. Monitoring is recommended to mitigate risks associated with CNS depression, especially when combined with other sedatives or alcohol.

Eigenschaften

IUPAC Name

3-methylpentan-3-yl carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-4-7(3,5-2)10-6(8)9/h4-5H2,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWGJZPKHAXZQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CC)OC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40228645
Record name Emylcamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-28-4
Record name Emylcamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Emylcamate [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Emylcamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13572
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Emylcamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169917
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Emylcamate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Emylcamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40228645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Emylcamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.002
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EMYLCAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KCJ747D3R4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emylcamate
Reactant of Route 2
Reactant of Route 2
Emylcamate
Reactant of Route 3
Reactant of Route 3
Emylcamate
Reactant of Route 4
Reactant of Route 4
Emylcamate
Reactant of Route 5
Reactant of Route 5
Emylcamate
Reactant of Route 6
Reactant of Route 6
Emylcamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.